molecular formula C9H14ClN3O2 B2840707 Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride CAS No. 2391987-08-7

Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride

Cat. No.: B2840707
CAS No.: 2391987-08-7
M. Wt: 231.68
InChI Key: LXGRAMDOUCDMCD-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a cyclopropyl group, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Aminomethylation: The aminomethyl group is typically introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.

    Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe to investigate the mechanisms of enzyme catalysis and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate
  • Ethyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate
  • Methyl 5-(aminomethyl)-2-phenylpyrazole-3-carboxylate

Uniqueness

Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances binding affinity to molecular targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-4-6(5-10)11-12(8)7-2-3-7;/h4,7H,2-3,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGRAMDOUCDMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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